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Compound of Interest

6-Fluoro-4-nitroisobenzofuran-

1(3H)-one

Cat. No.: B572538

Compound Name:

An Application Note on the Analytical Characterization of 6-Fluoro-4-nitroisobenzofuran-
1(3H)-one

Abstract

This document provides detailed application notes and protocols for the analytical
characterization of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (CAS No. 1207453-90-4), a key
intermediate in pharmaceutical synthesis, particularly for poly(ADP-ribose) polymerase (PARP)
inhibitors.[1][2] The protocols herein describe the use of spectroscopic and chromatographic
techniques to confirm the identity, purity, and structural integrity of the compound. This guide is
intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a sophisticated fine chemical with the molecular
formula CsH4aFNOa4 and a molecular weight of 197.12 g/mol .[1][3] Its structure, featuring an
iIsobenzofuranone core with both a fluorine atom and a nitro group, makes it a versatile building
block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and cell
permeability, while the nitro group serves as a key functional handle for further chemical
modifications, such as reduction to an amine to produce 4-Amino-6-fluoroisobenzofuran-1(3H)-
one.[1][4] Given its role as a precursor to potent oncology drugs like talazoparib, rigorous
analytical characterization is essential to ensure the quality and consistency of the final active
pharmaceutical ingredient (API).[2]
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This application note details standard analytical methods for its characterization, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass
Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
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Caption: Logical workflow from starting material to final application.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of 6-Fluoro-
4-nitroisobenzofuran-1(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the chemical environment of hydrogen
(*H) and fluorine (*°F) atoms within the molecule.[1]

Quantitative Data: *H-NMR

The following table summarizes the experimental H-NMR data obtained in a CDCls solvent at
400 MHz.[1][5][6]
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Experimental Protocol: tH-NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-4-nitroisobenzofuran-
1(3H)-one in 0.6-0.7 mL of deuterated chloroform (CDClIs) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¢ Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

o Acquisition Parameters (Example):

[¢]

Number of Scans: 16.

o

o

Relaxation Delay (d1): 1.0 seconds.

[¢]

Acquisition Time: ~4 seconds.

[e]

Spectral Width: -2 to 12 ppm.

Pulse Program: Standard single pulse (zg30).

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Reference the spectrum to the TMS peak at 0.00 ppm.

Integrate all signals.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.[1]

Quantitative Data: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray lonization (ESI) in
positive mode confirms the molecular weight.[1][5][6]

Parameter Value
Molecular Formula CsH4FNOa4
Molecular Weight 197.12 g/mol
lonization Mode ESI, Positive
Observed lon (m/z) 198 [M+1]*

Experimental Protocol: LC-MS

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent
such as acetonitrile or methanol. Dilute to a final concentration of 10-20 pg/mL.

e Liquid Chromatography (LC) Conditions (Example):
o Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 um).
o Mobile Phase A: 0.1% Formic acid in water.
o Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to
initial conditions.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 2 pL.

e Mass Spectrometry (MS) Conditions (Example):
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[e]

lon Source: Electrospray lonization (ESI).

o

Polarity: Positive.

[¢]

Scan Range: 50-500 m/z.

[¢]

Capillary Voltage: 3.5 kV.

[e]

Cone Voltage: 30 V.

Chromatographic Characterization

Chromatographic methods are employed to assess the purity of the compound and monitor

reaction progress.

4 General Analytical Workflow

Compound Sample
(6-Fluoro-4-nitroisobenzofuran-1(3H)-one)
Purity Assessment gz ity & Str_ucture
Confirmation
NMR
TLC HPLC/UPLC (1H, 15C, 19F) Mass Spectrometry FTIR Spectroscopy
Final Report & Certificate of Analysis
\§

Click to download full resolution via product page

Caption: General workflow for analytical characterization.
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Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of synthesis reactions and for
preliminary purity checks.[5][6]

Quantitative Data: TLC

Parameter Value
Stationary Phase Silica Gel 60 Fzs4
) Petroleum Ether : Ethyl Acetate (EtOAc) = 15:1
Mobile Phase
(viv)
Visualization UV light (254 nm)

Experimental Protocol: TLC

o Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified
product in a volatile solvent like ethyl acetate or dichloromethane.

e Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate
approximately 1 cm from the bottom edge.

o Development: Place the TLC plate in a developing chamber containing the mobile phase
(Petroleum Ether:EtOAc = 15:1). Ensure the solvent level is below the spotting line. Allow the
solvent front to ascend to about 1 cm from the top of the plate.

¢ Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry.
Visualize the spots under a UV lamp at 254 nm.

o Calculation: Calculate the Retention Factor (Rf) value for each spot if necessary.

Physicochemical Properties

A summary of known and computationally predicted physical and chemical properties is
provided below.
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Property Value Source

Physical State White Solid Experimental[5][6]
Molecular Formula CsH4FNO4 -[3]

Molecular Weight 197.12 -[3]

Boiling Point 414.9 °C at 760 mmHg Predicted[7][8]
Topological Polar Surface Area )
(TPSA) 69.44 A2 Computational[3]
LogP 1.4043 Computational[3]

Safety and Handling

6-Fluoro-4-nitroisobenzofuran-1(3H)-one should be handled in a well-ventilated area,
preferably a fume hood. Standard personal protective equipment (PPE), including safety
glasses, a lab coat, and chemical-resistant gloves, should be worn. Store the compound in a
tightly sealed container in a dry, room-temperature environment.[7][9] For detailed safety
information, consult the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoro-4-nitroisobenzofuran-1-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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